molecular formula C14H14N2O2 B5730391 (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine

(2,2'-dimethyl-4'-nitro-4-biphenylyl)amine

Cat. No. B5730391
M. Wt: 242.27 g/mol
InChI Key: HUPWKPLOAAZNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2'-dimethyl-4'-nitro-4-biphenylyl)amine, also known as DNBA, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool for studying various biological processes. In

Mechanism of Action

(2,2'-dimethyl-4'-nitro-4-biphenylyl)amine works by binding to specific molecules or proteins, which causes a change in its fluorescent properties. This change in fluorescence can be measured and used to study the activity of the molecule or protein of interest. (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine has been shown to bind to a variety of molecules, including proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects:
(2,2'-dimethyl-4'-nitro-4-biphenylyl)amine has been shown to have minimal toxicity and does not have any known side effects. It is rapidly absorbed and metabolized by the body, and is excreted in the urine. (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine has been shown to have a low affinity for binding to cellular components, and does not interfere with normal cellular processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine in lab experiments is its high sensitivity and selectivity. It can detect very small changes in fluorescence, making it a valuable tool for studying biological processes. However, one of the limitations of using (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine. One area of research is the development of new methods for synthesizing (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine with improved solubility and selectivity. Another area of research is the development of new applications for (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine in studying biological processes, such as the use of (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine in imaging techniques. Additionally, (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine could be used to study the interaction between molecules and proteins in vivo, which could lead to new insights into the mechanisms of disease and the development of new treatments.

Synthesis Methods

(2,2'-dimethyl-4'-nitro-4-biphenylyl)amine can be synthesized through a two-step process. The first step involves the synthesis of 2,2'-dimethyl-4'-nitrobiphenyl, which is achieved by reacting 2,4-dimethylphenylamine with nitric acid. The second step involves the reduction of 2,2'-dimethyl-4'-nitrobiphenyl using zinc and hydrochloric acid to yield (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine.

Scientific Research Applications

(2,2'-dimethyl-4'-nitro-4-biphenylyl)amine has been widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the binding of ligands to proteins, the transport of molecules across cell membranes, and the activity of enzymes. (2,2'-dimethyl-4'-nitro-4-biphenylyl)amine has also been used to study the interaction between DNA and proteins, as well as the structure and function of ion channels.

properties

IUPAC Name

3-methyl-4-(2-methyl-4-nitrophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16(17)18)8-10(14)2/h3-8H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPWKPLOAAZNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5557297

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